molecular formula C10H12O3 B8353295 (6-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol

(6-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol

Cat. No.: B8353295
M. Wt: 180.20 g/mol
InChI Key: YCJLCNZCXGNJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(6-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C10H12O3/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-3,5,9,11H,4,6H2,1H3

InChI Key

YCJLCNZCXGNJTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(O2)CO)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (RS)-6-methoxy-2,3-dihydro-benzofuran-2-carboxylic acid (158 mg, 0.813 mmol) in THF (2 ml) was added dropwise in a 0° C. suspension of LiAlH4 (31 mg, 0.813 mmol) in THF (2 ml). After 30 min stirring at 0° C., the reaction mixture was allowed to reflux for 30 minutes. The reaction mixture was then cooled to 0° C. and treated successively with H2O (0.05 ml), 5N NaOH (0.05 ml), H2O (0.15 ml). After 20 minutes stirring at room temperature, EtOAc was added followed by Na2SO4. The so obtained solid was filtered and the filtrate was evaporated. The residue was chromatographed over SiO2 (Merck 230-400 mesh) eluting with nHexane-EtOAc (4:1) to provide (RS)-(6-methoxy-2,3-dihydro-benzofuran-2-yl)-methanol (102 mg, 70%) as a colorless oil, MS:m/e=180 (M+).
Quantity
158 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0.05 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.15 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.05 mL
Type
solvent
Reaction Step Five

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